
1-(2-Ethylpiperidin-1-yl)-2-((2-hydroxyethyl)(methyl)amino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylpiperidin-1-yl)-2-((2-hydroxyethyl)(methyl)amino)ethan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyethyl group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylpiperidin-1-yl)-2-((2-hydroxyethyl)(methyl)amino)ethan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring. The ethyl group is introduced through alkylation reactions, and the hydroxyethyl and methylamino groups are added through subsequent substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethylpiperidin-1-yl)-2-((2-hydroxyethyl)(methyl)amino)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Ethylpiperidin-1-yl)-2-((2-hydroxyethyl)(methyl)amino)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylpiperidin-1-yl)-2-((2-hydroxyethyl)(methyl)amino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are complex and depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(2-Ethylpiperidin-1-yl)-2-((2-hydroxyethyl)(methyl)amino)ethan-1-one include other piperidine derivatives and compounds with similar functional groups, such as:
- 1-(2-Methylpiperidin-1-yl)-2-((2-hydroxyethyl)(methyl)amino)ethan-1-one
- 1-(2-Ethylpiperidin-1-yl)-2-((2-hydroxypropyl)(methyl)amino)ethan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-(2-ethylpiperidin-1-yl)-2-[2-hydroxyethyl(methyl)amino]ethanone |
InChI |
InChI=1S/C12H24N2O2/c1-3-11-6-4-5-7-14(11)12(16)10-13(2)8-9-15/h11,15H,3-10H2,1-2H3 |
Clave InChI |
OLMSKOVVDUXBFA-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1C(=O)CN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



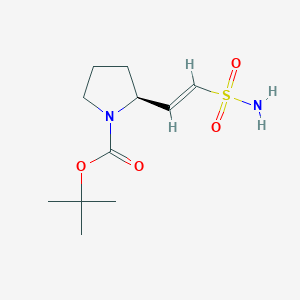
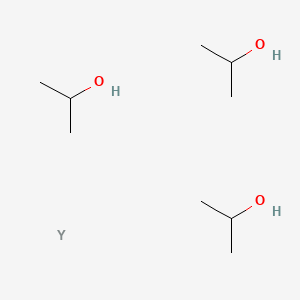
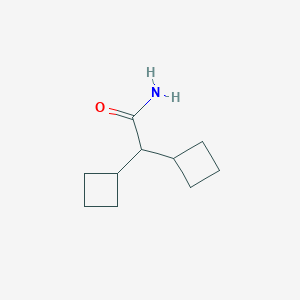
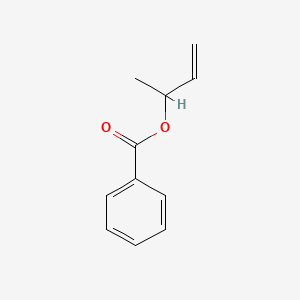
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
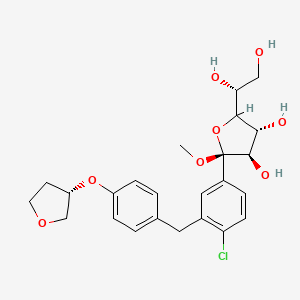
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

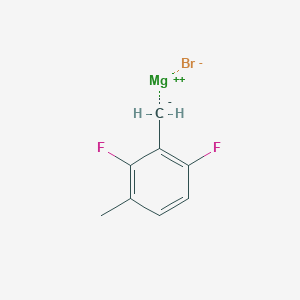
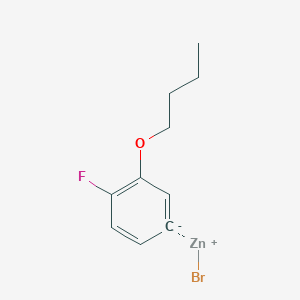
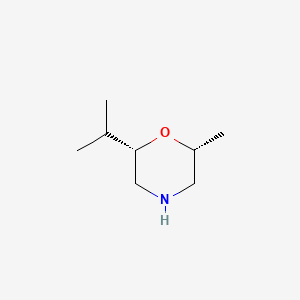
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
